molecular formula C9H18ClNO B8814759 Bis(1-methylpropyl)carbamic chloride CAS No. 36756-72-6

Bis(1-methylpropyl)carbamic chloride

Cat. No. B8814759
Key on ui cas rn: 36756-72-6
M. Wt: 191.70 g/mol
InChI Key: QVMFDLLOVZUZLH-UHFFFAOYSA-N
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Patent
US04770820

Procedure details

A mixture of 129.0 g of di-sec.-butylamine and 129.0 g of chlorobenzene was reacted with phosgene in accordance with Example 1. When the phosgenation was complete, the mixture was heated under reflux for a further hour, the residual phosgene was then removed by blowing out with nitrogen, and, after the solvent had been removed under a moderate vacuum, the main product was collected by distillation. N,N-di-sec.-butylcarbamoyl chloride was obtained in this manner in a yield of 186.0 g and in a purity of 99.8%. The yield of 100% strength carbamoyl chloride was 185.6 g, corresponding to 96.9% of theory. A residue of 2.5 g (corresponding to 1.2% of the theoretical yield) remained in the distillation flask.
Quantity
129 g
Type
reactant
Reaction Step One
Quantity
129 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([NH:5][CH:6]([CH2:8][CH3:9])[CH3:7])([CH2:3][CH3:4])[CH3:2].[C:10](Cl)([Cl:12])=[O:11]>ClC1C=CC=CC=1>[CH:1]([N:5]([CH:6]([CH2:8][CH3:9])[CH3:7])[C:10]([Cl:12])=[O:11])([CH2:3][CH3:4])[CH3:2]

Inputs

Step One
Name
Quantity
129 g
Type
reactant
Smiles
C(C)(CC)NC(C)CC
Name
Quantity
129 g
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further hour
CUSTOM
Type
CUSTOM
Details
the residual phosgene was then removed
CUSTOM
Type
CUSTOM
Details
after the solvent had been removed under a moderate vacuum
DISTILLATION
Type
DISTILLATION
Details
the main product was collected by distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)(CC)N(C(=O)Cl)C(C)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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